PYRROLIDIN-2-YLBORONIC ACID HYDROCHLORIDE
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Overview
Description
PYRROLIDIN-2-YLBORONIC ACID HYDROCHLORIDE is an organoboron compound that features a boronic acid group attached to a pyrrolidine ring. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to form stable covalent bonds with diols and other molecules containing hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PYRROLIDIN-2-YLBORONIC ACID HYDROCHLORIDE typically involves the reaction of pyrrolidine with boronic acid derivatives. One common method is the hydroboration of pyrrolidine using borane-tetrahydrofuran complex, followed by oxidation to yield the boronic acid. The hydrochloride salt is then formed by treating the boronic acid with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form boronic esters or borates.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium on carbon, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
PYRROLIDIN-2-YLBORONIC ACID HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine: Investigated for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable covalent bonds with diols.
Mechanism of Action
The mechanism of action of PYRROLIDIN-2-YLBORONIC ACID HYDROCHLORIDE involves the formation of covalent bonds with molecules containing hydroxyl groups. This interaction is facilitated by the boronic acid group, which can form reversible covalent bonds with diols and other hydroxyl-containing compounds. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity.
Comparison with Similar Compounds
- (Pyrrolidin-2-yl)boronic acid
- (Pyrrolidin-2-yl)boronic acid pinacol ester
- (Pyrrolidin-2-yl)boronic acid neopentyl glycol ester
Comparison: PYRROLIDIN-2-YLBORONIC ACID HYDROCHLORIDE is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it particularly useful in aqueous reactions and biological applications where solubility is a critical factor. Additionally, the hydrochloride form can facilitate easier handling and storage, making it a preferred choice in industrial and research settings.
Properties
IUPAC Name |
pyrrolidin-2-ylboronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BNO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6-8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVMWTWBONEXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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